molecular formula C16H14O B11949595 10,10-Dimethylphenanthren-9-one CAS No. 6948-59-0

10,10-Dimethylphenanthren-9-one

Cat. No.: B11949595
CAS No.: 6948-59-0
M. Wt: 222.28 g/mol
InChI Key: AQDOJLHKSYMMEV-UHFFFAOYSA-N
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Description

10,10-Dimethylphenanthren-9-one is an organic compound with the molecular formula C16H14O It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 10th position and a ketone group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 10,10-Dimethylphenanthren-9-one typically involves several steps:

    Substitution Reaction: The process begins with the substitution reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.

    Grignard Reaction: o-Chlorodiphenylmethane undergoes a Grignard reaction with magnesium ribbons to form a Grignard reagent.

    Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.

    Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes bromination and hydrolysis to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost efficiency. The process involves large-scale reactions with careful control of reaction conditions to ensure the purity and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the methyl groups or the ketone group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride or ferric chloride.

Major Products:

Scientific Research Applications

10,10-Dimethylphenanthren-9-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10,10-Dimethylphenanthren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 10,10-Dimethylanthracen-9-one
  • 10,10-Diphenylphenanthren-9-one
  • 9,10-Dihydrophenanthrene

Comparison: 10,10-Dimethylphenanthren-9-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. For instance, 10,10-Diphenylphenanthren-9-one has enhanced stability and different electronic properties due to the presence of phenyl groups .

Properties

CAS No.

6948-59-0

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

10,10-dimethylphenanthren-9-one

InChI

InChI=1S/C16H14O/c1-16(2)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,1-2H3

InChI Key

AQDOJLHKSYMMEV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)C

Origin of Product

United States

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